(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone
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Overview
Description
(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone is a useful research compound. Its molecular formula is C16H21N7O3 and its molecular weight is 359.39. The purity is usually 95%.
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Scientific Research Applications
Nucleophilic Addition Reactions
Albert and Pendergast (1972) explored the nucleophilic addition reactions of v-triazolo[4,5-d]pyrimidines (8-azapurines), yielding various 7-substituted 6,7-dihydro-derivatives. This study sheds light on the chemical behavior of similar compounds under reaction with nucleophilic reagents, revealing potential pathways for structural modifications of the compound (Albert & Pendergast, 1972).
Antimicrobial and Antitumor Activities
Novinson et al. (1976) reported on the synthesis and antimicrobial activity of novel heterocycles, including azolo-as-triazines, derived from aminoazoles. This study is significant for understanding the antimicrobial potential of compounds structurally related to the one , indicating avenues for research into its applications in medical science (Novinson et al., 1976).
Synthesis and Biological Evaluation
Farag and Fahim (2019) delved into the synthesis, biological evaluation, and DFT calculation of novel pyrazole and pyrimidine derivatives. Their work, focusing on the utility of enaminonitriles for synthesizing various compounds with significant in vitro antitumor activity, provides a framework for evaluating the biological activities of compounds like (1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone (Farag & Fahim, 2019).
Structural and Theoretical Studies
Gumus et al. (2018) conducted experimental and theoretical studies on a compound with a similar complex heterocyclic structure, highlighting the importance of structural features and theoretical calculations in understanding the properties of such molecules. This approach can be applied to investigate the detailed structural characteristics of the chemical compound (Gumus et al., 2018).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolopyrimidines, have been reported to have a broad spectrum of biological activities, including antimicrobial , anticancer , and macrophage activation .
Mode of Action
It is known that triazolopyrimidines interact with their targets through a variety of mechanisms, often involving the formation of covalent bonds with key amino acids in the target proteins .
Biochemical Pathways
Compounds with similar structures have been reported to affect a variety of biochemical pathways, including those involved in cell survival, growth, differentiation, and tumor formation .
Result of Action
Compounds with similar structures have been reported to have a variety of effects, including inhibiting the proliferation and migration of cancer cells .
Properties
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[1-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N7O3/c1-21-13-12(19-20-21)14(18-10-17-13)23-8-11(9-23)15(24)22-4-2-16(3-5-22)25-6-7-26-16/h10-11H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKPJBZYZQBLFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CC(C3)C(=O)N4CCC5(CC4)OCCO5)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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